Cas no 170850-45-0 (6-(p-Tolyl)pyridin-3-amine)
6-(p-Tolyl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 6-(p-Tolyl)pyridin-3-amine
- 3-Pyridinamine,6-(4-methylphenyl)-
- 6-(4-methylphenyl)pyridin-3-amine
- 6-p-Tolylpyridin-3-ylamine
- 6-(4-methylphenyl)-3-pyridylamine
- 6-p-tolylpyridine-3-ylamine
- 6-(p-Tolyl)
- AKOS BAR-2341
- 6-p-tolylpyridin-3-amine
- SBB090202
- AB0070100
- Z4276
- ST24029597
-
- MDL: MFCD05864839
- Inchi: 1S/C12H12N2/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,13H2,1H3
- InChI Key: XFOKQYJVMKHJPW-UHFFFAOYSA-N
- SMILES: N1C=C(C=CC=1C1C=CC(C)=CC=1)N
Computed Properties
- Exact Mass: 184.10000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 173
- Topological Polar Surface Area: 38.9
Experimental Properties
- PSA: 38.91000
- LogP: 3.22040
6-(p-Tolyl)pyridin-3-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(p-Tolyl)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029187549-5g |
6-(p-Tolyl)pyridin-3-amine |
170850-45-0 | 98% | 5g |
$421.40 | 2022-04-02 | |
| Alichem | A029187549-25g |
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170850-45-0 | 98% | 25g |
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| Fluorochem | 209926-250mg |
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| Chemenu | CM173339-5g |
6-(p-Tolyl)pyridin-3-amine |
170850-45-0 | 98% | 5g |
$323 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL875-200mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL875-50mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL875-250mg |
6-(p-Tolyl)pyridin-3-amine |
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523CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL875-1g |
6-(p-Tolyl)pyridin-3-amine |
170850-45-0 | 98% | 1g |
947.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T842150-250mg |
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¥415.00 | 2022-08-31 | |
| Matrix Scientific | 126592-1g |
6-(p-Tolyl)pyridin-3-amine, >95% |
170850-45-0 | >95% | 1g |
$450.00 | 2021-06-27 |
6-(p-Tolyl)pyridin-3-amine Related Literature
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Zhao Li,Carol Gelbaum,Zachary S. Campbell,Paul C. Gould,Jason S. Fisk,Bruce Holden,Arvind Jaganathan,Gregory T. Whiteker,Pamela Pollet,Charles L. Liotta New J. Chem. 2017 41 15420
Additional information on 6-(p-Tolyl)pyridin-3-amine
Introduction to 6-(p-Tolyl)pyridin-3-amine (CAS No. 170850-45-0)
6-(p-Tolyl)pyridin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 170850-45-0, is a significant compound in the realm of pharmaceutical and chemical research. This pyridine derivative features a para-tolyl substituent at the 6-position and an amine group at the 3-position, making it a versatile intermediate in the synthesis of various bioactive molecules. The compound's unique structural attributes have garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The molecular structure of 6-(p-Tolyl)pyridin-3-amine consists of a pyridine core, which is a heterocyclic aromatic ring containing nitrogen, linked to a phenyl group substituted with a methyl group at the para position. This arrangement imparts specific electronic and steric properties that make the compound valuable for drug design. The presence of both an amine and an aromatic ring provides multiple sites for functionalization, enabling chemists to tailor its properties for diverse pharmacological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 6-(p-Tolyl)pyridin-3-amine and its derivatives. The compound has been studied for its possible role in modulating biological pathways associated with inflammation, cancer, and neurological disorders. Preliminary studies suggest that derivatives of this molecule may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for further development.
One of the most compelling aspects of 6-(p-Tolyl)pyridin-3-amine is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The amine group at the 3-position can be readily modified through various chemical reactions, such as acylation, alkylation, or coupling with other heterocycles, allowing for the creation of structurally diverse derivatives.
The synthesis of 6-(p-Tolyl)pyridin-3-amine typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and palladium-catalyzed cross-coupling reactions. These methods highlight the compound's synthetic accessibility and its suitability for large-scale production if needed.
Recent advancements in computational chemistry have also enhanced the understanding of 6-(p-Tolyl)pyridin-3-amine's interactions with biological targets. Molecular docking studies have been employed to predict how this compound might bind to specific proteins or enzymes, providing insights into its potential mechanisms of action. These computational approaches complement experimental work by allowing researchers to screen numerous derivatives rapidly and identify those with optimal binding affinities.
The pharmaceutical industry has shown particular interest in pyridine derivatives due to their broad spectrum of biological activities. 6-(p-Tolyl)pyridin-3-amine is no exception, with its unique combination of functional groups offering opportunities for innovation. For instance, researchers have explored its use in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The para-tolyl group enhances lipophilicity, improving membrane permeability, while the amine group serves as a hydrogen bond acceptor or donor depending on the target protein.
In addition to its pharmaceutical applications, 6-(p-Tolyl)pyridin-3-amine has found utility in materials science and agrochemical research. Its ability to participate in coordination chemistry has led to studies on metal complexes derived from this compound, which may have applications as catalysts or sensors. Furthermore, its structural motifs are reminiscent of natural products found in plants and microorganisms, inspiring efforts to discover new bioactive compounds inspired by nature's own chemical innovations.
The future prospects for 6-(p-Tolyl)pyridin-3-amine are promising, with ongoing research aimed at expanding its applications and understanding its full potential. As computational methods improve and synthetic techniques evolve, the accessibility and versatility of this compound will likely increase, further driving its adoption in both academic and industrial settings. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating laboratory findings into tangible therapeutic benefits.
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